HIV-1 inhibitor-18
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
HIV-1 inhibitor-18 is a novel compound designed to inhibit the activity of HIV-1 protease, an enzyme crucial for the maturation and replication of the human immunodeficiency virus (HIV). This compound has shown significant potential in combating drug-resistant strains of HIV-1, making it a promising candidate for future antiretroviral therapies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HIV-1 inhibitor-18 involves several key steps:
Initial Formation: The process begins with the reaction of a phenol or polyphenol with isobutylamine in acetonitrile at 80°C for 6 hours.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
HIV-1 inhibitor-18 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide and phenol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities .
Scientific Research Applications
HIV-1 inhibitor-18 has a wide range of scientific research applications:
Mechanism of Action
HIV-1 inhibitor-18 exerts its effects by binding to the active site of HIV-1 protease, thereby inhibiting the enzyme’s activity. This prevents the cleavage of viral polyproteins into functional proteins, which is essential for the maturation and replication of the virus . The compound interacts with key amino acid residues in the protease’s active site, stabilizing the enzyme-inhibitor complex and blocking substrate access .
Comparison with Similar Compounds
Similar Compounds
Saquinavir: An early HIV-1 protease inhibitor with a similar mechanism of action.
Lopinavir: Another protease inhibitor used in combination therapies.
Darunavir: Known for its efficacy against drug-resistant HIV-1 strains.
Uniqueness
HIV-1 inhibitor-18 stands out due to its high potency against multidrug-resistant HIV-1 variants and its ability to maintain activity in the presence of common resistance mutations . Its unique chemical structure allows for strong binding affinity and specificity towards the HIV-1 protease .
Properties
Molecular Formula |
C27H31N3O6S |
---|---|
Molecular Weight |
525.6 g/mol |
IUPAC Name |
(2S)-2-[[2-(4-methoxy-N-methylanilino)-2-oxoethyl]sulfonylamino]-N-(4-methoxyphenyl)-N-methyl-3-phenylpropanamide |
InChI |
InChI=1S/C27H31N3O6S/c1-29(21-10-14-23(35-3)15-11-21)26(31)19-37(33,34)28-25(18-20-8-6-5-7-9-20)27(32)30(2)22-12-16-24(36-4)17-13-22/h5-17,25,28H,18-19H2,1-4H3/t25-/m0/s1 |
InChI Key |
DQHZNYMGERITDY-VWLOTQADSA-N |
Isomeric SMILES |
CN(C1=CC=C(C=C1)OC)C(=O)CS(=O)(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N(C)C3=CC=C(C=C3)OC |
Canonical SMILES |
CN(C1=CC=C(C=C1)OC)C(=O)CS(=O)(=O)NC(CC2=CC=CC=C2)C(=O)N(C)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.